6-Hydroxyoctanoic acid

Overview

Description

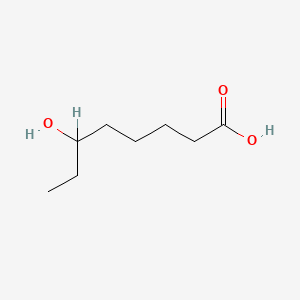

6-Hydroxyoctanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the sixth carbon of an octanoic acid chain, making it a hydroxy fatty acid. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for the preparation of 6-hydroxyoctanoic acid involves the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation of the malonic acid derivative . Another method includes the enzymatic reduction of 8-chloro-6-oxooctanoic acid alkyl esters using alcohol dehydrogenases, such as those from Lactobacillus brevis or Thermoanaerobium brokii, in the presence of cofactor regeneration systems .

Industrial Production Methods

Industrial production of this compound can be achieved through the synthesis of racemic α-lipoic acid, starting from 8-chloro-6-oxooctanoic acid alkyl esters, which are reduced to 8-chloro-6-hydroxyoctanoic acid alkyl esters using sodium borohydride (NaBH4) . This process is followed by a three-stage synthetic sequence to obtain the racemic α-lipoic acid in high yield.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyoctanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-octanoic acid or 6-carboxyoctanoic acid.

Reduction: Formation of 6-hydroxyheptanoic acid.

Substitution: Formation of 6-chlorooctanoic acid or 6-bromooctanoic acid.

Scientific Research Applications

Health and Metabolic Research

Obesity and Metabolic Disorders

Recent studies have highlighted the potential of 6-hydroxyoctanoic acid in managing obesity and related metabolic disorders. In animal models, particularly mice subjected to high-fat diets, this compound has been shown to reduce weight gain and improve insulin sensitivity. For instance, one study revealed that treatment with this compound significantly decreased fat mass and improved glucose tolerance by modulating inflammatory responses in adipose tissue .

Mechanism of Action

The mechanism underlying these effects involves the suppression of pro-inflammatory cytokines and the reduction of free fatty acid release from adipocytes. This suggests that this compound may play a role in enhancing metabolic homeostasis by targeting both adipose tissue inflammation and systemic lipid profiles .

Biochemical Applications

Synthesis of Biodegradable Polymers

This compound is also recognized as a valuable building block for the synthesis of biodegradable polymers such as polycaprolactone. A sustainable synthetic route has been developed that utilizes biocatalysis to convert renewable resources into this fatty acid, which can then be polymerized into useful materials .

Bioconversion Processes

Research has demonstrated that this compound can be produced through bioconversion from cyclohexane using engineered strains of bacteria. This process not only provides a more environmentally friendly alternative to traditional chemical synthesis but also enhances the efficiency of production by minimizing waste and energy consumption .

Industrial Applications

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound is being explored as a potential surfactant and emulsifier in various industrial applications. Its ability to stabilize emulsions makes it a candidate for use in cosmetics, food products, and pharmaceuticals, where emulsification is crucial for product stability and performance.

Case Studies

Mechanism of Action

The mechanism of action of 6-hydroxyoctanoic acid involves its interaction with hydroxycarboxylic acid receptors (HCARs), particularly HCAR2. Upon binding to HCAR2, it transduces Gi/o signaling, leading to various physiological effects such as lipolytic activity and anti-inflammatory responses . The ligand binding pocket of HCAR2 is formed by transmembrane helices and extracellular loops, which facilitate the specific recognition and binding of this compound .

Comparison with Similar Compounds

6-Hydroxyoctanoic acid can be compared with other medium-chain hydroxy acids, such as:

3-Hydroxyoctanoic acid: Similar in structure but with the hydroxyl group attached to the third carbon.

8-Hydroxyoctanoic acid: Differing by the position of the hydroxyl group, which is attached to the eighth carbon.

The uniqueness of this compound lies in its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity.

Biological Activity

6-Hydroxyoctanoic acid (6-HOA) is a medium-chain fatty acid that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as obesity and insulin resistance. This article reviews significant research findings, case studies, and data tables that illustrate the biological activity of 6-HOA.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the sixth carbon of the octanoic acid chain. Its chemical formula is C8H16O3, and it belongs to the family of hydroxy fatty acids, which are known for their diverse biological activities.

Recent studies have elucidated several mechanisms through which 6-HOA exerts its biological effects:

- Anti-Inflammatory Effects : Research indicates that 6-HOA can suppress pro-inflammatory cytokine production in adipose tissues, thereby reducing systemic inflammation associated with obesity .

- Insulin Sensitivity : In models of diet-induced obesity, administration of 6-HOA improved insulin sensitivity and glucose tolerance. This was attributed to reduced free fatty acid (FFA) release from adipocytes, mediated by G protein-coupled receptor signaling pathways .

- Modulation of Lipid Metabolism : 6-HOA has been shown to alter lipid metabolism by decreasing fat mass and modifying gene expression related to fatty acid metabolism in adipose tissues .

Case Studies

- Obesity Model in Mice : A study involving mice fed a high-fat diet demonstrated that supplementation with 6-HOA led to significant reductions in weight gain and fat mass. The treated mice exhibited improved metabolic profiles, including decreased serum FFA levels and enhanced glucose homeostasis .

- Cell Culture Studies : In vitro experiments using 3T3-L1 adipocytes revealed that treatment with 6-HOA inhibited lipolysis induced by isoproterenol, suggesting a direct effect on adipocyte function .

Data Tables

The following table summarizes key findings from relevant studies on the biological activity of this compound:

Future Directions

Further research is needed to explore the therapeutic potential of 6-HOA in human populations. Key areas for future investigation include:

- Clinical Trials : Evaluating the efficacy of 6-HOA in humans with metabolic disorders.

- Mechanistic Studies : Understanding the specific signaling pathways involved in its anti-inflammatory and metabolic effects.

- Microbiome Interactions : Investigating how gut microbiota influence the metabolism and activity of 6-HOA.

Properties

IUPAC Name |

6-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-7(9)5-3-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKOWKOPJSGGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982676 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64165-18-0 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064165180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.